molecular formula C9H10F2OS B14761840 (2,3-Difluoro-5-methoxy-4-methylphenyl)(methyl)sulfane

(2,3-Difluoro-5-methoxy-4-methylphenyl)(methyl)sulfane

Cat. No.: B14761840
M. Wt: 204.24 g/mol
InChI Key: LXGVWMOLPGWMRS-UHFFFAOYSA-N
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Description

(2,3-Difluoro-5-methoxy-4-methylphenyl)(methyl)sulfane: is an organic compound characterized by the presence of fluorine, methoxy, and methyl groups attached to a phenyl ring, along with a sulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfane group to a thiol or a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or sulfides.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways involving sulfur-containing compounds.

Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,3-Difluoro-5-methoxy-4-methylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The sulfane group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

  • (2,3-Difluoro-6-methoxy-4-methylphenyl)(methyl)sulfane
  • (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane
  • (3,5-Difluoro-2-methoxyphenylboronic acid, pinacol ester)

Uniqueness: The unique combination of fluorine, methoxy, and methyl groups in (2,3-Difluoro-5-methoxy-4-methylphenyl)(methyl)sulfane imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10F2OS

Molecular Weight

204.24 g/mol

IUPAC Name

3,4-difluoro-1-methoxy-2-methyl-5-methylsulfanylbenzene

InChI

InChI=1S/C9H10F2OS/c1-5-6(12-2)4-7(13-3)9(11)8(5)10/h4H,1-3H3

InChI Key

LXGVWMOLPGWMRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1OC)SC)F)F

Origin of Product

United States

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